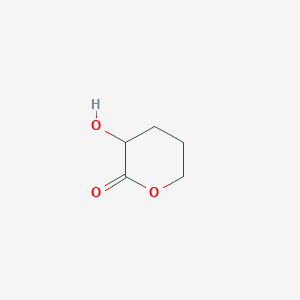
3-Méthylpyrrolidin-2-one
Vue d'ensemble
Description
3-Methyl-2-pyrrolidinone is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methyl-2-pyrrolidinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methyl-2-pyrrolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-pyrrolidinone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Découverte de médicaments
La pyrrolidin-2-one est une lactame à cinq chaînons présente dans les composés naturels et synthétiques . La présence d'un fragment pyrrol-2-one dans les médicaments et les composés naturels a suscité un intérêt considérable pour le développement de nouvelles méthodes de synthèse . Les pyrrolidin-2-ones ont été utilisées dans la synthèse de divers alcaloïdes et d'acides β-aminés inhabituels tels que la statine et ses dérivés .
Activités biologiques
Les dérivés de la pyrrolidin-2-one présentent diverses activités biologiques telles que des propriétés anti-inflammatoires, analgésiques , antibactériennes , cardiotoxiques , antimycobactériennes , antidépressives , antivirales , antitumorales , et autres activités .
Synthèse organique
La pyrrolidin-2-one est utilisée en synthèse organique, en particulier dans la bromation des alcènes . La bromation des molécules organiques est une tâche importante en chimie organique synthétique .
Échafaudage pour les composés biologiquement actifs
Le cycle pyrrolidine à cinq chaînons est l'un des hétérocycles azotés largement utilisés par les chimistes médicinaux pour obtenir des composés destinés au traitement des maladies humaines . Le grand intérêt porté à cet échafaudage saturé est renforcé par la possibilité d'explorer efficacement l'espace pharmacophore en raison de l'hybridation sp3 .
Contribution à la stéréochimie
Le cycle pyrrolidine contribue à la stéréochimie de la molécule . Étant donné que l'une des caractéristiques les plus importantes du cycle pyrrolidine est la stéréogénicité des carbones, les différents stéréoisomères et l'orientation spatiale des substituants peuvent conduire à un profil biologique différent des candidats médicaments .
Couverture tridimensionnelle accrue
La non-planéité du cycle - un phénomène appelé "pseudorotation" - conduit à une couverture tridimensionnelle (3D) accrue . Ceci est particulièrement utile dans la conception de nouveaux composés pyrrolidine avec des profils biologiques différents .
Mécanisme D'action
Target of Action
3-Methylpyrrolidin-2-one, also known as 3-Methyl-2-pyrrolidinone, is a member of the class of pyrrolidine-2-ones . It’s under investigation for the treatment of multiple myeloma .
Mode of Action
It’s known that pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids .
Biochemical Pathways
It’s known that pyrrolidin-2-ones are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .
Pharmacokinetics
It’s known that 3-methylpyrrolidin-2-one has ideal pharmaceutical properties for a cns drug in regard to water solubility, permeability and lipophilicity, and it has low binding to human plasma proteins .
Result of Action
It’s known that pyrrolidin-2-ones exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
It’s known that it is used in the petrochemical, polymer and battery industries as a solvent, exploiting its nonvolatility and ability to dissolve diverse materials .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-Methyl-2-pyrrolidinone plays a significant role in biochemical reactions, particularly as a solvent that can dissolve a wide range of organic and inorganic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, 3-Methyl-2-pyrrolidinone has been shown to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which can alter the enzyme’s conformation and activity .
Cellular Effects
The effects of 3-Methyl-2-pyrrolidinone on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Methyl-2-pyrrolidinone can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 3-Methyl-2-pyrrolidinone exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, 3-Methyl-2-pyrrolidinone can inhibit the activity of certain dehydrogenases by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-2-pyrrolidinone can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or high temperatures. Long-term exposure to 3-Methyl-2-pyrrolidinone has been shown to affect cellular function, including alterations in cell growth and viability. These effects are often dose-dependent and can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3-Methyl-2-pyrrolidinone in animal models vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For example, high doses of 3-Methyl-2-pyrrolidinone have been associated with changes in body weight, liver weight, and neurotoxicity in animal studies. These effects are often dose-dependent and can provide insights into the compound’s safety and potential therapeutic applications .
Metabolic Pathways
3-Methyl-2-pyrrolidinone is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of 3-Methyl-2-pyrrolidinone, leading to the formation of water-soluble metabolites that are excreted in the urine. These metabolic pathways can influence the compound’s bioavailability and toxicity .
Transport and Distribution
Within cells and tissues, 3-Methyl-2-pyrrolidinone is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific transporters and binding proteins. Once inside the cell, 3-Methyl-2-pyrrolidinone can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function .
Subcellular Localization
The subcellular localization of 3-Methyl-2-pyrrolidinone is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3-Methyl-2-pyrrolidinone can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular function .
Propriétés
IUPAC Name |
3-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4-2-3-6-5(4)7/h4H,2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCWQPKHSMJWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30948446 | |
| Record name | 4-Methyl-3,4-dihydro-2H-pyrrol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30948446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2555-05-7 | |
| Record name | 3-Methyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylpyrrolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-3,4-dihydro-2H-pyrrol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30948446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



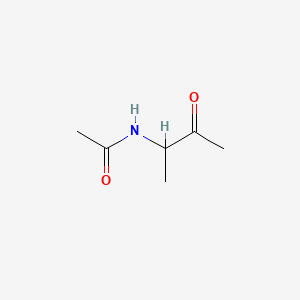
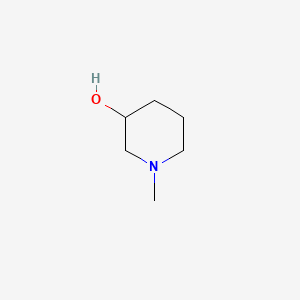
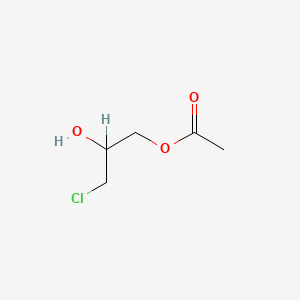

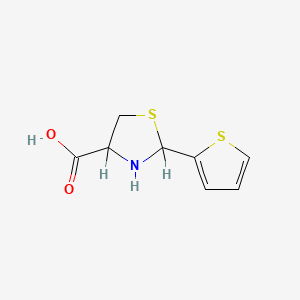
![Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B1294521.png)
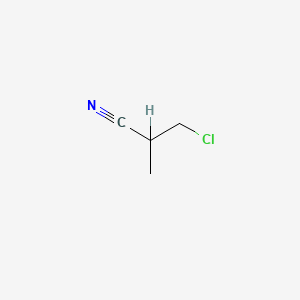
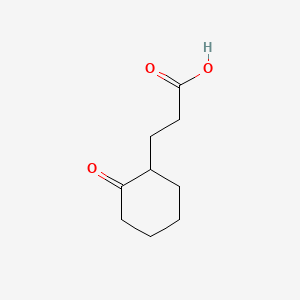
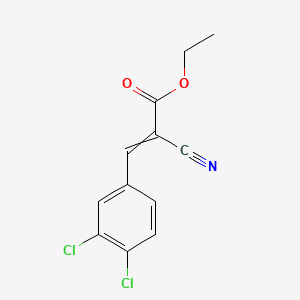
![Octahydro-1h-cyclopenta[b]pyridine](/img/structure/B1294527.png)
